Inaperisone hydrochloride, commonly referred to as eperisone hydrochloride, is a muscle relaxant that is primarily used for the treatment of muscle spasms and pain associated with various musculoskeletal disorders. It is classified as a non-steroidal anti-inflammatory drug and is known for its central nervous system depressant effects, which help alleviate muscle tension.
Eperisone hydrochloride was first synthesized in Japan and has been widely utilized in various countries for its therapeutic effects. It is available in several formulations, including tablets and injectable forms, and is marketed under various brand names.
Eperisone hydrochloride is classified as:
The synthesis of eperisone hydrochloride can be achieved through several methods, primarily involving the Mannich reaction. Two notable methods include:
The synthesis involves careful control of temperature and reactant ratios to minimize by-products and maximize yield. The use of solvents such as isopropanol and diisopropyl ether plays a crucial role in the solubility of reactants and the crystallization process.
Eperisone hydrochloride has a complex molecular structure characterized by the following features:
The compound's structural data can be represented through its chemical structure diagram, highlighting functional groups that are critical for its activity.
Eperisone hydrochloride undergoes several chemical reactions during its synthesis:
The reactions are sensitive to temperature and reactant concentrations; thus, precise control during synthesis is essential to avoid unwanted side reactions.
Eperisone hydrochloride exerts its muscle relaxant effects primarily through:
Pharmacokinetic studies indicate that eperisone has a relatively short half-life, necessitating multiple daily doses for effective management of symptoms .
Eperisone hydrochloride is primarily used in:
Inaperisone hydrochloride (systematic name: 1-(4-isopropylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one hydrochloride) is a centrally acting muscle relaxant belonging to the arylalkylamine β-aminoketone structural class. Its molecular formula is C₁₈H₂₈ClNO, with a molecular weight of 309.87 g/mol. The compound features:
Table 1: Atomic Composition of Inaperisone Hydrochloride
Element | Count | Bond Type | Hybridization |
---|---|---|---|
Carbon (C) | 18 | Sigma (σ) | sp³/sp² |
Hydrogen (H) | 28 | Sigma (σ) | - |
Nitrogen (N) | 1 | Sigma (σ) | sp³ |
Oxygen (O) | 1 | Sigma (σ)/Pi (π) | sp² |
Chlorine (Cl) | 1 | Ionic | - |
Solubility: Inaperisone hydrochloride exhibits moderate solubility in polar solvents. Like its structural analogs tolperisone HCl and eperisone HCl, it is freely soluble in water, methanol, and ethanol but shows limited solubility in apolar solvents (e.g., hexane or chloroform). This property aligns with the hydrochloride salt formation, which enhances hydrophilicity and oral bioavailability [4] [5] [8].
Stability: The compound is stable under ambient storage conditions but susceptible to:
Crystallography: X-ray diffraction analyses of related compounds (tolperisone, eperisone) reveal:
Inaperisone belongs to a pharmacophore class including tolperisone, eperisone, and silperisone. Key structural and mechanistic comparisons are summarized below:
Table 2: Structural and Mechanistic Comparison of Piperidine-Based Muscle Relaxants
Compound | R Group | Molecular Formula | Molecular Weight (g/mol) | Primary Pharmacological Target |
---|---|---|---|---|
Inaperisone HCl | Isopropyl | C₁₈H₂₈ClNO | 309.87 | Voltage-gated sodium/calcium channels |
Tolperisone HCl | Methyl | C₁₆H₂₃ClNO | 281.82 | Naᵥ1.4 channels, N-type Caᵥ2.2 channels |
Eperisone HCl | Ethyl | C₁₇H₂₆ClNO | 295.85 | Voltage-dependent calcium channels (VDCCs) |
Silperisone | Trimethylsilyl | C₁₉H₃₂ClNOSi | 353.99 | Spinal reflex inhibition |
Structural Differences:
Mechanistic Parallels:
Table 3: Pharmacodynamic Targets of Piperidine-Based Muscle Relaxants
Target | Inaperisone | Tolperisone | Eperisone | Functional Consequence |
---|---|---|---|---|
Voltage-gated Na⁺ channels | +++ | +++ | ++ | Reduced neuronal excitability |
N-type Ca²⁺ channels | ++ | ++ | +++ | Inhibited neurotransmitter release |
T-type Ca²⁺ channels | + | + | + | Modulation of burst firing |
L-type Ca²⁺ channels | - | - | + | Vasodilation (eperisone-specific) |
Key: +++ = high activity; ++ = moderate; + = low; - = negligible
These structural nuances translate to divergent pharmacodynamic profiles: While tolperisone and inaperisone predominantly target neuronal excitability, eperisone’s ethyl group correlates with additional vasodilatory effects via L-type calcium channel blockade [3] [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7